N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide, also known as compound 1, is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Compound 1 has been synthesized and evaluated for its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Compound 1 is a potent and selective inhibitor of PTP1B, and its inhibition leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects
Compound 1 has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. In addition, N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 has been shown to reduce body weight and adiposity in these models. These effects are likely due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 is a potent and selective inhibitor of PTP1B, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. However, there are some limitations to its use in lab experiments. For example, N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results. In addition, the synthesis of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 is complex and may be difficult to reproduce in some labs.
Orientations Futures
There are several potential future directions for research on N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1. One direction is to further investigate its mechanism of action and its effects on insulin signaling and glucose homeostasis in different tissues and cell types. Another direction is to evaluate its potential as a therapeutic agent for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the synthesis of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 could be optimized to improve its yield and reproducibility, which would facilitate its use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 involves several steps, starting from the reaction of 2-aminothiophenol with 3-bromobenzyl chloride to form 5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with pyridine-2-thiol to form 2-(pyridin-2-ylsulfanyl)-5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazole. Finally, this N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide is reacted with chloroacetyl chloride to form N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. In vitro studies have shown that N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 is a potent and selective inhibitor of PTP1B, with an IC50 value of 0.3 μM. In vivo studies in animal models of diabetes have shown that N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide 1 improves glucose homeostasis and insulin sensitivity, and reduces body weight and adiposity.
Propriétés
Formule moléculaire |
C16H13BrN4OS3 |
---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
N-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H13BrN4OS3/c17-12-5-3-4-11(8-12)9-24-16-21-20-15(25-16)19-13(22)10-23-14-6-1-2-7-18-14/h1-8H,9-10H2,(H,19,20,22) |
Clé InChI |
HWIMELGTZPPHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=NC(=C1)SCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.